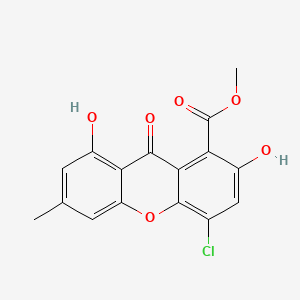

4-Chloropinselin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloropinselin is an organic compound known for its unique chemical structure and properties. It is a white to pale yellow crystalline substance that is soluble in organic solvents such as ethanol and dichloromethane. This compound has been identified in the metabolite composition of the fungus Alternaria sonchi, a pathogen of field sowthistle (Sonchus arvensis L.) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloropinselin can be synthesized through two primary methods:

Reaction of Chlorobenzene with Tetramethyltin: Chlorobenzene is reacted with tetramethyltin to produce this compound.

Reaction of Chlorobenzene with Sodium Alkoxide or Magnesium: Chlorobenzene is reacted with sodium alkoxide or magnesium to form a phenylmetal compound, which is then reacted with tetrachlorotin to yield this compound.

Industrial Production Methods: The industrial production of this compound involves solid-state fermentation of Alternaria sonchi on substrates such as millet and pearl barley. This method has been shown to produce significant yields of this compound along with other metabolites .

Analyse Chemischer Reaktionen

4-Chloropinselin undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify its chemical structure.

Substitution: It participates in nucleophilic substitution reactions, where functional groups are replaced.

Coupling Reactions: It is used in metal-organic chemistry reactions, such as coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Sodium alkoxide or magnesium can be used for nucleophilic substitution reactions.

Coupling: Palladium catalysts are often employed in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while reduction can produce dechlorinated compounds .

Wissenschaftliche Forschungsanwendungen

4-Chloropinselin has a wide range of applications in scientific research:

Chemistry: It is used as a reagent and catalyst in organic synthesis.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is utilized in the synthesis of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Chloropinselin involves its interaction with specific molecular targets and pathways. It exhibits phytotoxic and antimicrobial activities, which are attributed to its ability to interfere with cellular processes in target organisms. The exact molecular targets and pathways are still under investigation, but it is known to affect the growth and development of certain plants and microorganisms .

Vergleich Mit ähnlichen Verbindungen

4-Chloropinselin is unique due to its specific chemical structure and properties. Similar compounds include:

Chloromonilinic Acids B and C: These compounds share structural similarities and are also produced by Alternaria sonchi.

Alternariol and Emodin: These are other metabolites identified in the same fungal species.

Pinselin and Chloromonilinic Acid D: These compounds are structurally related and share similar biosynthetic pathways.

This compound stands out due to its specific applications and the unique conditions required for its synthesis and production.

Biologische Aktivität

4-Chloropinselin is an organic compound recognized for its complex biochemical properties and potential applications in various fields, including medicine and agriculture. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is a chlorinated derivative of pinselin, characterized by its white to pale yellow crystalline form. Its molecular structure allows it to participate in various biochemical reactions, influencing enzyme activities and cellular functions.

Enzyme Interactions

This compound has been shown to interact with several enzymes, impacting their activity. For example, it may act as an inhibitor or activator depending on the specific biochemical context. This dual role can influence metabolic pathways significantly.

Cellular Effects

The compound affects various cell types by modulating cell signaling pathways and gene expression. Studies indicate that this compound can alter cellular metabolism, which may have implications for its use in therapeutic applications.

The mechanism of action of this compound involves binding to specific biomolecules, leading to changes in gene expression and enzyme activity. This interaction can result in significant biological effects, including:

- Inhibition of Pathogen Growth : Research indicates that this compound exhibits antifungal properties, making it a candidate for biocontrol agents against phytopathogenic fungi.

- Cellular Metabolism Modulation : The compound has been observed to affect metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.

Antifungal Activity

A study published in Nature reported that this compound demonstrated strong antimicrobial activity against certain fungal pathogens. The research highlighted its potential as a biocontrol agent in agricultural settings, particularly against parasitic plants and other harmful fungi .

Phytotoxicity Assessment

In a comparative study involving various metabolites from Alternaria sonchi, this compound was evaluated for its phytotoxicity. The findings indicated that while some related compounds showed significant toxicity, this compound itself exhibited limited phytotoxic effects at tested concentrations .

Comparative Analysis with Similar Compounds

| Compound | Antifungal Activity | Phytotoxicity | Source |

|---|---|---|---|

| This compound | Moderate | Low | Alternaria sonchi |

| Chloromonilinic Acids B and C | High | Moderate | Alternaria sonchi |

| Alternariol | Moderate | High | Alternaria alternata |

| Emodin | High | Moderate | Various fungal sources |

Eigenschaften

IUPAC Name |

methyl 4-chloro-2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO6/c1-6-3-8(18)11-10(4-6)23-15-7(17)5-9(19)12(16(21)22-2)13(15)14(11)20/h3-5,18-19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIBVPSYWGPCFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)C(=O)OC)O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Moniliphenone in the biosynthesis of 4-Chloropinselin?

A1: Research indicates that Moniliphenone serves as a key intermediate in the biosynthetic pathway of this compound. A study demonstrated that Moniliphenone is directly incorporated into this compound within the fungus Monilinia fructicola. [] This finding highlights the crucial role of Moniliphenone as a precursor in the multi-step biosynthesis of this fungal xanthone.

Q2: How does the presence of Bromide ions in the culture medium affect the production of this compound?

A2: Interestingly, the presence of Bromide ions (added as Sodium Bromide) in the culture medium of Monilinia fructicola leads to the production of Brominated derivatives instead of this compound. [] This suggests that the biosynthetic pathway can utilize Bromide ions, resulting in the formation of 4-Bromopinselin and Bromomonilicin instead of their chlorinated counterparts. This finding offers insights into the flexibility and potential halogenation mechanisms involved in the biosynthesis of these compounds.

Q3: What is the connection between this compound and Chloromonilicin?

A3: this compound is a precursor to Chloromonilicin, a novel antifungal substance also produced by Monilinia fructicola. [, ] Research using deuterium-labeled Moniliphenone confirmed its incorporation into both this compound and Chloromonilicin. [] This indicates that this compound is an intermediate compound in the biosynthetic pathway leading to the final product, Chloromonilicin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.